molecular formula C23H19NO3S B15102447 (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one

Cat. No.: B15102447
M. Wt: 389.5 g/mol
InChI Key: UDXLXTNUGFXMBQ-XMHGGMMESA-N
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Description

(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a methylethoxy-substituted phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ringThe final step involves the addition of the thienyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s structure allows it to bind to DNA, potentially interfering with transcription and replication processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Shares structural similarities but lacks the thienyl group and benzoxazole ring.

    Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.

    Thienyl-containing compounds: Molecules with thienyl groups but different core structures.

Uniqueness

(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is unique due to its combination of a benzoxazole ring, methylethoxy-substituted phenyl group, and thienyl group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H19NO3S

Molecular Weight

389.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propan-2-yloxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C23H19NO3S/c1-15(2)26-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-28-18)23-24-20-7-3-4-8-21(20)27-23/h3-15H,1-2H3/b19-14+

InChI Key

UDXLXTNUGFXMBQ-XMHGGMMESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CS2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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